Cinacalcet N-Oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1R)-1-naphthalen-1-ylethyl]-N-[3-[3-(trifluoromethyl)phenyl]propyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3NO/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26(27)14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,27H,6,8,14H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDFTKSSGCGZLY-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124033 | |
| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229224-94-5 | |
| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1229224-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-N-Hydroxy-α-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Structural Elucidation of Cinacalcet N Oxide
Systematic IUPAC Naming Conventions for Cinacalcet (B1662232) N-Oxide
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, Cinacalcet N-Oxide is systematically named (R)-N-(1-(naphthalen-1-yl)ethyl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine . synzeal.comchemicea.comglppharmastandards.com Another valid IUPAC name is (alphaR)-alpha-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine-N-oxide . simsonpharma.comsimsonpharma.com These names precisely describe the molecular structure, including the stereochemistry of the chiral center.
Stereochemical Aspects of this compound
The stereochemistry of a molecule is crucial as it can significantly influence its biological activity.
This compound possesses a single chiral center, which is a carbon atom bonded to four different groups. The absolute configuration of this chiral center is designated as (R). synzeal.comchemicea.comglppharmastandards.com This is inherited from its parent compound, Cinacalcet, where the (R)-enantiomer is the more potent and pharmacologically active form. nih.govmedsafe.govt.nzbiocon.comfda.govglobalrph.com The presence of this chiral center means that this compound can exist as a pair of enantiomers, the (R)- and (S)-isomers. However, the metabolite formed in biological systems is predominantly the (R)-enantiomer, reflecting the stereochemistry of the administered drug.
Ensuring the enantiomeric purity of research materials is critical for accurate scientific studies. For compounds like Cinacalcet and its derivatives, chiral High-Performance Liquid Chromatography (HPLC) is a standard method used to control and verify the enantiomeric purity. europa.eu This technique allows for the separation and quantification of the (R) and (S) enantiomers, ensuring that the research material is of the desired stereochemical configuration.
Chiral Center Configuration and Isomeric Forms
Molecular Formula and Mass Characterization
The elemental composition and mass of a molecule are fundamental properties.
The molecular formula for this compound is C22H22F3NO . chemscene.comallmpus.comcymitquimica.com This formula indicates that each molecule is composed of 22 carbon atoms, 22 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom.
The molecular weight of this compound has been reported with slight variations across different sources, which is common due to the use of different isotopic masses for calculations. The reported values are approximately 373.41 g/mol chemscene.comallmpus.comcymitquimica.com, 373.42 g/mol sigmaaldrich.com, and 372.40 g/mol . simsonpharma.comsimsonpharma.com
Table 1: Molecular Formula and Mass of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C22H22F3NO chemscene.comallmpus.comcymitquimica.com |
Spectroscopic Fingerprinting of this compound
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its identification and the elucidation of its structure.
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While specific IR spectral data for this compound is not extensively available in the public domain, the expected characteristic absorption bands can be inferred from its structure and from studies on the parent compound, Cinacalcet. tandfonline.comresearchgate.netturkjps.org
The IR spectrum of this compound would be expected to show absorption bands corresponding to:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Found in the region of 2850-3000 cm⁻¹.
C=C stretching (aromatic): Peaks in the 1400-1600 cm⁻¹ range.
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region due to the trifluoromethyl group.
N-O stretching: The N-oxide functional group would exhibit a characteristic absorption band, typically in the 950-970 cm⁻¹ range for tertiary amine N-oxides.
C-N stretching: Generally appears in the 1000-1250 cm⁻¹ region.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | 2850-3000 |
| Aromatic C=C Stretch | 1400-1600 |
| C-F Stretch | 1000-1400 |
| N-O Stretch | 950-970 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity and chemical environment of individual atoms. The structure of this compound has been deduced with the aid of ¹H and ¹³C NMR spectroscopy. google.com
Proton NMR (¹H NMR) analysis provides information on the chemical environment and neighboring protons for each hydrogen atom in the molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to the protons in the naphthalenemethanamine and trifluoromethylphenylpropyl moieties. A published analysis of this compound provides specific chemical shifts. google.com
The detailed ¹H NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, is presented below. google.com
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons (H) | Assignment |
| 1.54 | d | 3H | Methyl (CH₃) protons |
| 1.95 | m | 2H | Methylene (B1212753) (CH₂) protons |
| 2.6-2.74 | m | 4H | Methylene (CH₂) protons |
| 4.5 | q | 1H | Methine (CH) proton |
| 4.8 | s | 1H | Singlet proton |
| 7.2-7.6 | m | 8H | Aromatic protons |
| 7.7 | m | 1H | Aromatic proton |
| 7.8 | m | 1H | Aromatic proton |
| 8.2 | d | 1H | Aromatic proton |
d: doublet, m: multiplet, q: quartet, s: singlet
Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its electronic environment. While the use of ¹³C NMR has been instrumental in the structural confirmation of this compound, specific spectral data is not widely detailed in public literature. google.comogyei.gov.hu Based on the known structure, the spectrum would be expected to show signals for the methyl carbon, multiple methylene carbons, the methine carbon, the carbons of the two aromatic rings (naphthalene and trifluoromethylphenyl), and the carbon atom of the trifluoromethyl group.
Two-dimensional (2D) NMR techniques are powerful tools used to establish the connectivity between atoms in a molecule, which is essential for unambiguous structural assignment. researchgate.netresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the protons of the methyl group and the adjacent methine proton, as well as between the protons of the adjacent methylene groups in the propyl chain. This helps to piece together the fragments of the molecule. sdsu.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques map direct, one-bond correlations between protons and the carbon atoms they are attached to. uvic.ca In the analysis of this compound, each proton signal from the ¹H NMR spectrum would be correlated to its corresponding carbon signal in the ¹³C NMR spectrum. For instance, the signal for the methyl protons at 1.54 ppm would correlate with the signal for the methyl carbon. uvic.ca
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The structure of this compound was confirmed with the aid of mass spectrometry, which is consistent with the assigned structure. google.com
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar, high-molecular-weight, and thermally fragile molecules. The technique generates ions directly from a solution, minimizing fragmentation. nih.govresearchgate.net When coupled with tandem mass spectrometry (MS/MS), it allows for the selection of a specific parent ion, which is then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern provides detailed structural information. While ESI-MS/MS has been extensively used for the parent drug, Cinacalcet, to study its pharmacokinetics, specific fragmentation data for this compound is not detailed in available literature. nih.govresearchgate.net The technique would be expected to show a parent ion corresponding to the protonated molecule [M+H]⁺ and subsequent fragmentation patterns that would help confirm the structure.
Fast Atom Bombardment (FAB) is another soft ionization technique used in mass spectrometry. In FAB, the sample is mixed with a non-volatile liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. wikipedia.org This process causes the sample molecules to be sputtered into the gas phase as ions with minimal fragmentation. wikipedia.org FAB-MS was one of the techniques used to deduce the structure of the this compound impurity. google.com The analysis provided a parent ion with a mass-to-charge ratio (m/z) of 373, which is consistent with the molecular formula C₂₂H₂₂F₃NO and confirms the addition of an oxygen atom to the Cinacalcet molecule. google.com
Chemical Synthesis and Derivatization of Cinacalcet N Oxide
Synthetic Routes for Reference Standard Preparation
The preparation of a Cinacalcet (B1662232) N-Oxide reference standard is essential for its quantification in drug substance and formulation testing. synthinkchemicals.com The synthesis primarily involves the N-oxidation of Cinacalcet.
N-Oxidation Reactions of Cinacalcet Precursors
Cinacalcet is a secondary amine, and its oxidation can lead to the formation of a hydroxylamine (B1172632), which in this case is Cinacalcet N-Oxide. nih.govsynzeal.com The N-oxidation reaction is a common metabolic pathway for drugs containing secondary and tertiary amine functionalities. nih.gov For the purpose of synthesizing a reference standard, this metabolic process is mimicked in the laboratory.
The reaction typically involves treating Cinacalcet with an oxidizing agent. Common reagents for N-oxidation include hydrogen peroxide or peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction with hydrogen peroxide is pH-dependent and is generally more favorable for tertiary amines, but it can also occur with secondary amines. nih.gov The reaction of the secondary amine of Cinacalcet with an oxidizing agent results in the formation of the corresponding N-oxide. nih.govsynzeal.com
Isolation and Purification Methodologies
Following the synthesis, the isolation and purification of this compound from the reaction mixture are critical to obtain a high-purity reference standard. Given that the starting material, Cinacalcet, and the product, this compound, have different polarities, chromatographic techniques are well-suited for their separation.
High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and purification of Cinacalcet and its related substances. ijbpr.comsjf.edu Reversed-phase HPLC, using columns such as C18, is effective for separating compounds based on their hydrophobicity. sjf.edu A gradient elution method, with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724), allows for the effective separation of Cinacalcet from the more polar this compound. ijbpr.combhu.ac.in
The fractions containing the purified this compound are collected, and the solvent is removed, typically by evaporation under reduced pressure, to yield the solid reference standard. The purity of the isolated compound is then confirmed using analytical techniques such as HPLC and mass spectrometry. ijbpr.com
Investigation of Synthetic Byproducts and Related Substances
The synthesis of Cinacalcet itself can generate various impurities. During the N-oxidation process to produce this compound, other byproducts can also be formed. Incomplete oxidation may leave residual Cinacalcet in the final product. Furthermore, over-oxidation or side reactions at other sites of the Cinacalcet molecule could lead to the formation of other related substances.
For instance, the naphthalene (B1677914) ring of Cinacalcet can be oxidized to form dihydrodiols, which can be further conjugated. drugbank.comfda.govrxlist.com While this is a known metabolic pathway, the conditions of synthetic N-oxidation could potentially lead to similar byproducts. The practical synthesis of Cinacalcet has been shown to produce impurities from the reduction of the naphthalene substituent. lookchem.com
Other impurities related to the synthesis of the parent drug, Cinacalcet, include diastereomeric isomers formed during the coupling step of the synthesis. It is crucial to have analytical methods that can distinguish this compound from these other potential impurities.
Deuterated Analogues of this compound for Mechanistic Studies
Deuterium-labeled compounds are invaluable tools in mechanistic studies, particularly in drug metabolism and pharmacokinetics. dicp.ac.cnresearchgate.net The use of deuterated internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a common practice. europa.eu
A deuterated analog of this compound would be highly beneficial for several reasons. In metabolic studies, it could be used as a tracer to elucidate the metabolic fate of Cinacalcet. dicp.ac.cn The incorporation of deuterium (B1214612) at sites prone to metabolic oxidation can alter the rate of metabolism, a phenomenon known as the kinetic isotope effect.
The synthesis of deuterated Cinacalcet has been explored, which could serve as a precursor for deuterated this compound. dicp.ac.cnoaepublish.com For example, α-deuterated styrenes can be used to create deuterium-labeled chiral benzylic stereocenters, a key structural feature in Cinacalcet. dicp.ac.cn Another approach involves the electrochemical splitting of heavy water (D₂O) to produce deuterium gas for reductive deuteration. oaepublish.com Once deuterated Cinacalcet is synthesized, it can be subjected to the N-oxidation reactions described earlier to produce deuterated this compound. This labeled compound can then be used as an internal standard in quantitative assays, allowing for more accurate and precise measurements of this compound in biological matrices. europa.eu
Formation Pathways and Mechanistic Investigations of Cinacalcet N Oxide
Oxidative Degradation Mechanisms Leading to N-Oxide Formation
The chemical stability of Cinacalcet (B1662232) is a critical aspect, and its degradation can lead to the formation of various impurities, including Cinacalcet N-Oxide. This transformation is primarily driven by oxidative processes, where the tertiary amine functional group in the Cinacalcet molecule is susceptible to oxidation.
Role of Oxidizing Agents (e.g., Hydrogen Peroxide) in N-Oxidation
Forced degradation studies are instrumental in identifying the potential degradation pathways of a drug substance. In the case of Cinacalcet, these studies have consistently shown its susceptibility to oxidative stress, particularly in the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂). When subjected to oxidative conditions with hydrogen peroxide, Cinacalcet undergoes significant degradation, leading to the formation of degradation products. nih.govresearchgate.netijrpb.comeuropa.eu One of the primary products formed under these conditions is this compound.
The mechanism of N-oxidation by hydrogen peroxide involves the nucleophilic attack of the nitrogen atom of the tertiary amine in Cinacalcet on the electrophilic oxygen of H₂O₂. This reaction results in the formation of the N-oxide and water. The general reaction can be represented as:
R₃N + H₂O₂ → R₃N⁺-O⁻ + H₂O
In the context of Cinacalcet, the nitrogen atom of the secondary amine is oxidized to form the corresponding N-oxide. Studies have shown that Cinacalcet hydrochloride degrades significantly under peroxide stress conditions, and the resulting degradation products are well-resolved from the parent drug and its other impurities using chromatographic techniques. nih.govresearchgate.net The formation of hydroxylamine (B1172632) as an intermediate has also been proposed in the oxidation of secondary amines, which can then be further oxidized. researchgate.net
Table 1: Forced Degradation Conditions and Observations for Cinacalcet
| Stress Condition | Reagent/Parameters | Observation | Reference(s) |
| Oxidation | 3% Hydrogen Peroxide at 25°C for 48 hours | Significant degradation observed. | nih.govresearchgate.net |
| Oxidation | 30% Hydrogen Peroxide | Significant degradation observed. | ijrpb.com |
| Acid Hydrolysis | 5 N HCl at 80°C for 6 hours | No significant degradation. | nih.gov |
| Base Hydrolysis | 5 N NaOH at 80°C for 6 hours | No significant degradation. | nih.gov |
| Thermal Degradation | 105°C for 66 hours | No significant degradation. | nih.gov |
| Photolytic Degradation | 1.2 million lux hours and 200 watt hours/m² | No significant degradation. | nih.gov |
| Humidity | 90% RH for 7 days | No significant degradation. | nih.gov |
Environmental Factors Influencing Oxidation (e.g., Oxygen, Light)
While strong chemical oxidizing agents can induce N-oxide formation, environmental factors such as atmospheric oxygen and light can also play a role in the degradation of susceptible compounds. However, in the case of Cinacalcet, photolytic degradation appears to be a less significant pathway.
Forced degradation studies that exposed Cinacalcet hydrochloride to photolytic stress, including high-intensity visible and UV light, have shown no significant degradation. nih.govijrpb.com This suggests that Cinacalcet is relatively stable to light exposure under the tested conditions.
Regarding the role of atmospheric oxygen, while it is a ubiquitous oxidizing agent, its direct role in the formation of this compound at ambient conditions is not as pronounced as that of stronger oxidizing agents. However, the free amine form of Cinacalcet is noted to be sensitive to oxidation and can form carbonates when exposed to air. ub.edu The process of autoxidation, a chain reaction involving atmospheric oxygen, can be initiated by factors like heat, light, or the presence of metal ions, leading to the formation of peroxy radicals that can then oxidize the amine. nih.gov To mitigate potential oxidation, packaging in an inert atmosphere like nitrogen or argon can be employed. nih.gov
N-Oxidation Pathways in Chemical Synthesis Processes of Cinacalcet
The formation of this compound is not limited to post-synthesis degradation but can also occur as a byproduct during the chemical synthesis of the active pharmaceutical ingredient (API).
Catalytic Hydrogenation-Induced N-Oxide Formation
One of the key steps in several synthetic routes to Cinacalcet involves catalytic hydrogenation. This process is typically used to reduce a carbon-carbon double bond or an imine intermediate. A specific impurity that has been identified as forming during the synthesis of Cinacalcet is this compound. google.com Its formation is noted to occur during the catalytic hydrogenation of a crude unsaturated Cinacalcet precursor in the presence of a palladium hydroxide (B78521) catalyst. google.com
While catalytic hydrogenation is a reduction process, the presence of residual oxidizing species or specific reaction conditions could potentially lead to the oxidation of the highly reactive amine functionality. The exact mechanism for N-oxide formation under these reductive conditions is not fully elucidated but may involve trace oxygen or peroxide impurities in the reaction mixture being activated by the catalyst.
Byproduct Formation during Specific Synthetic Steps
Beyond catalytic hydrogenation, other steps in the synthesis of Cinacalcet can also lead to the formation of impurities. The synthesis often involves the coupling of (R)-(+)-1-(1-naphthyl)ethylamine with a suitable side chain. ub.edu During these coupling reactions and subsequent work-up procedures, various process-related impurities can be generated.
While this compound is specifically mentioned as an impurity arising from the catalytic hydrogenation step, the general principle of controlling reaction conditions to minimize byproduct formation is crucial throughout the entire synthetic process. google.com The presence of any oxidizing agents, whether intentionally added or as impurities in solvents and reagents, can potentially lead to the formation of the N-oxide.
Enzymatic Oxidation Pathways (General Chemical Perspective, excluding human/clinical)
From a general chemical perspective, the N-oxidation of secondary amines like Cinacalcet can be catalyzed by various enzymes, particularly monooxygenases and peroxidases. These enzymatic transformations are fundamental in biochemistry and can be mimicked in biocatalytic synthetic processes.
Flavoprotein monooxygenases, for example, are known to catalyze the oxidation of secondary amines. nih.gov Cyclohexanone monooxygenase can oxidize secondary amines to nitrones, with a hydroxylamine intermediate being formed in the process. researchgate.net The mechanism generally involves the transfer of an oxygen atom from an activated oxygen species, derived from molecular oxygen, to the nitrogen atom of the amine.
Peroxidases, such as horseradish peroxidase and chloroperoxidase, can also catalyze the N-oxidation of amines in the presence of hydrogen peroxide. nih.govrsc.org The mechanism for chloroperoxidase-catalyzed N-oxidation of arylamines involves the transfer of an oxygen atom from the activated heme functional group of the enzyme to the amine. nih.gov This process is a peroxygenation reaction. nih.gov These enzymatic systems highlight a potential route for the formation of N-oxides under biocatalytic conditions.
Cytochrome P450 (CYP) Mediated N-Oxidation (Conceptual Framework)
The Cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a vast array of xenobiotics, including many pharmaceutical drugs. Cinacalcet is known to be metabolized by multiple CYP isoenzymes, primarily CYP3A4, CYP2D6, and CYP1A2. drugbank.comnih.govdrugs.comnih.gov While the main metabolic pathways for Cinacalcet are oxidative N-dealkylation and oxidation of the naphthalene (B1677914) ring, CYP-mediated N-oxidation is a conceptually plausible, though likely minor, pathway. drugbank.comnih.gov
The general mechanism for CYP-mediated N-oxidation involves the activation of molecular oxygen by the heme iron center of the enzyme. This process generates a highly reactive oxygen species that is transferred to the nitrogen atom of the substrate. In the case of Cinacalcet, which possesses a secondary amine, this reaction would result in the formation of a hydroxylamine. mdpi.comresearchgate.net This hydroxylamine could then be further oxidized to yield the corresponding N-oxide. Theoretical studies on various amines suggest that a hydrogen abstraction and rebound mechanism is often preferred for N-hydroxylation by CYPs. researchgate.net Although N-dealkylation is typically favored over N-oxygenation for secondary amines in CYP-mediated reactions, the formation of N-oxide metabolites remains a possibility. nih.gov
Table 1: Key Cytochrome P450 Isozymes Implicated in Cinacalcet Metabolism
| Enzyme | Known Role in Cinacalcet Metabolism |
|---|---|
| CYP3A4 | A primary enzyme responsible for the overall metabolism of Cinacalcet. amegroups.cnresearchgate.net Inhibition of CYP3A4 significantly increases Cinacalcet exposure. nih.gov |
| CYP2D6 | Contributes to the metabolism of Cinacalcet. Cinacalcet is also a strong inhibitor of this enzyme. nih.govdrugs.com |
| CYP1A2 | Involved in the metabolic clearance of Cinacalcet. nih.goveuropa.eu |
Flavin-Containing Monooxygenase (FMO) Reactions (Conceptual Framework)
The Flavin-Containing Monooxygenase (FMO) system represents another critical pathway for the oxidative metabolism of nitrogen-containing xenobiotics. nih.gov FMOs are distinct from CYPs in their catalytic mechanism and often in their substrate specificity. ucl.ac.uk While CYPs typically require substrate binding to initiate their catalytic cycle, FMOs can form a stable C4a-hydroperoxyflavin intermediate in the absence of a substrate. pnas.org This reactive intermediate is then poised to oxygenate any suitable nucleophilic substrate that enters the active site. pnas.org
Soft nucleophiles, particularly heteroatoms like nitrogen and sulfur, are preferred substrates for FMOs. researchgate.netannualreviews.org The secondary amine in Cinacalcet's structure makes it a potential substrate for FMO-catalyzed N-oxidation. The reaction mechanism would involve a nucleophilic attack by the amine nitrogen on the distal oxygen of the FAD-hydroperoxide intermediate, leading to the formation of the N-hydroxylamine, a precursor to the N-oxide. mdpi.comucl.ac.uk For secondary amines, FMO catalysis can lead to the formation of a nitrone, which is then hydrolyzed. ucl.ac.uk While both secondary and tertiary amines can be N-dealkylated by CYPs, only tertiary amines are typically subject to N-oxidation by FMOs to form stable N-oxide products. nih.govsemanticscholar.org However, the initial N-hydroxylation of a secondary amine by FMO is a key step that could lead to further oxidation products. ucl.ac.uk
Reaction Kinetics and Thermodynamic Considerations of N-Oxide Formation
The specific reaction kinetics and thermodynamics for the formation of this compound are not extensively detailed in scientific literature, as it is not a primary metabolite. However, we can discuss the conceptual aspects based on general principles of enzyme kinetics and thermodynamics.
Reaction Kinetics:
The rate of an enzyme-catalyzed reaction, such as N-oxidation, is typically described by Michaelis-Menten kinetics. libretexts.org This model relates the reaction velocity (V) to the substrate concentration [S] through two key parameters: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). libretexts.org
Table 2: Conceptual Kinetic Parameters for N-Oxide Formation
| Parameter | Conceptual Relevance to this compound Formation |
|---|---|
| Km | Would indicate the affinity of CYP or FMO enzymes for Cinacalcet for the N-oxidation reaction. A relatively high Km compared to other metabolic pathways would be expected. |
| Vmax | Would represent the maximum rate of N-oxide formation. It is expected to be lower than the Vmax for the primary metabolic pathways of Cinacalcet. |
| kcat | The turnover number, indicating the maximum number of Cinacalcet molecules converted to the N-oxide per enzyme active site per unit of time. libretexts.org |
Thermodynamic Considerations:
Analytical Methodologies for Cinacalcet N Oxide Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analytical characterization of Cinacalcet (B1662232) N-Oxide. High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the most prominently utilized methods due to their high resolution, sensitivity, and reproducibility.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely adopted technique for the analysis of Cinacalcet and its impurities, including Cinacalcet N-Oxide. vulcanchem.comresearchgate.net These methods are essential for quality control and stability studies of pharmaceutical products.
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography employed for the analysis of this compound. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A developed and validated stability-indicating RP-HPLC method has been successfully used for the determination of Cinacalcet and its related substances. ijbpr.com This method is capable of separating Cinacalcet from its degradation products, including this compound. ijbpr.com The parent ion at 373, as determined by FAB mass spectrometry, is consistent with the assigned structure of this compound. google.com
One specific HPLC method utilizes a YMC pack butyl column with a mobile phase consisting of a phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724), with UV detection at 223 nm. vulcanchem.combhu.ac.in Another method employs an X-Terra Symmetry C18 column with a mobile phase of phosphate buffer and acetonitrile (40:60 v/v) adjusted to pH 3.0, with detection at 282 nm. biointerfaceresearch.com In a reported HPLC analysis, this compound was detected and resolved from Cinacalcet with a relative retention time (RRt) of 2.44. google.com
The following table summarizes the parameters of a reported HPLC method for the analysis of Cinacalcet and its impurities:
| Parameter | Value |
| Column | YMC pack butyl |
| Mobile Phase | Phosphate buffer (pH 3.0) and Acetonitrile |
| Detection | UV at 223 nm |
| Source: vulcanchem.combhu.ac.in |
Chiral HPLC is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of each other. While specific applications of chiral HPLC for the direct separation of this compound enantiomers are not extensively detailed in the provided search results, the importance of controlling chiral purity for the parent compound, Cinacalcet, is well-established. europa.eu The synthesis of Cinacalcet involves the use of a chiral starting material, (R)-(+)-1-(1-naphthyl)ethylamine, and resolution processes are employed to obtain the desired R-enantiomer. google.com Techniques like chiral chromatography are mentioned as potential methods for resolution. google.com
The analytical challenges associated with separating chiral N-oxides have been explored for other compounds like deprenyl-N-oxide using capillary electrophoresis with cyclodextrin (B1172386) derivatives as chiral selectors. nih.gov This suggests that similar approaches could be adapted for the enantiomeric purity profiling of this compound.
The development of a robust and reliable analytical method is a critical process that involves the optimization of various parameters to achieve the desired specificity, sensitivity, and resolution. For Cinacalcet and its impurities, method development often focuses on achieving a balance between a short run time and effective separation. nih.gov
Key parameters that are typically optimized include the choice of the stationary phase (column), the composition and pH of the mobile phase, the flow rate, and the column temperature. bhu.ac.innih.gov For instance, in the development of a UPLC method, different mobile phase compositions and gradient programs were tested to achieve optimal separation. nih.gov The effect of pH was studied by varying it by ± 0.2 units, and the mobile phase composition was altered by ±10% to assess the method's robustness. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also determined to establish the sensitivity of the method. For one HPLC method, the LOD and LOQ for Cinacalcet and its known impurities were found to be approximately 0.17 ppm and 0.50 ppm, respectively. bhu.ac.in
Chiral HPLC for Enantiomeric Purity Profiling
Ultra-High Performance Liquid Chromatography (UPLC)
UPLC is an advancement of HPLC that utilizes smaller particle size columns (typically less than 2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity. A stability-indicating gradient UPLC method has been developed for the quantitative estimation of Cinacalcet hydrochloride and its impurities. vulcanchem.commdpi.com
This method employs an Acquity BEH Shield RP18 column and a mobile phase consisting of a pH 6.6 phosphate buffer and acetonitrile. nih.govmdpi.com The use of UPLC allows for a shorter run time compared to traditional HPLC. nih.gov The method was validated according to ICH guidelines and proved to be stability-indicating, as it could effectively separate degradation products from the main compound. mdpi.com
The following table outlines the chromatographic conditions for a validated UPLC method:
| Parameter | Value |
| Column | Acquity BEH Shield, RP18, 100 × 2.1 mm i.d., 1.7 µm |
| Column Temperature | 35°C |
| Flow Rate | 0.3 mL min⁻¹ |
| Mobile Phase | Gradient mixture of 0.02 M potassium dihydrogen orthophosphate (pH 6.6) and acetonitrile |
| Detection | UV at 223 nm |
| Injection Volume | 5 µL |
| Source: nih.gov |
Electrophoretic Methods
Capillary Electrophoresis (CE) for Separation
Capillary electrophoresis (CE) is a highly efficient analytical technique utilized for the characterization and quantification of Cinacalcet and its related compounds, including the metabolite this compound. This method is distinguished by its high separation power, rapid analysis times, and minimal consumption of solvents and reagents. Research efforts have been directed towards creating and validating CE methods that can effectively resolve Cinacalcet from its metabolites and degradation products, a critical aspect for both quality control in pharmaceutical manufacturing and for pharmacokinetic assessments.
A significant application of CE in the analysis of Cinacalcet is the separation of its enantiomers. mdpi.com The pharmacological activity of the drug is attributed to the (R)-enantiomer, making stereospecific analytical methods essential to detect and quantify the less active (S)-enantiomer, which may be present as a chiral impurity. chemicalpapers.com Capillary Zone Electrophoresis (CZE), often incorporating chiral selectors, has been successfully employed for this purpose. pharmainfo.in
For instance, a CZE method was developed for the chiral separation of R- and S-cinacalcet. chemicalpapers.com This method utilized 2-hydroxypropyl-γ-cyclodextrin as the optimal chiral selector within a phosphate buffer at an acidic pH. chemicalpapers.com The separation of the enantiomers was achieved in under 12 minutes, and the method was sensitive enough to detect 0.1% of the S-cinacalcet impurity in tablet formulations. chemicalpapers.com
Further advancements in CE method development have incorporated Quality by Design (QbD) principles to ensure robust and reliable analytical procedures. researchgate.netnih.gov One such study developed a CE method for the simultaneous determination of enantiomeric purity and other impurities of Cinacalcet. researchgate.netnih.gov The separation was achieved using a solvent-modified capillary zone electrophoresis system with (2-hydroxypropyl)-γ-cyclodextrin (HPγCyD) as a chiral selector and methanol (B129727) as an organic modifier. researchgate.netnih.gov The complete separation of all analytes was accomplished in approximately 10 minutes. researchgate.netnih.gov
While specific studies focusing exclusively on the CE separation of this compound are not extensively detailed, the principles established for the parent drug and its other impurities are directly applicable. A validated stability-indicating CE method using a photodiode array (PDA) detector has been reported for the determination of cinacalcet hydrochloride. researchgate.netresearchgate.net This method demonstrated effective separation of the drug from its degradation products. researchgate.netresearchgate.net The optimal separation was achieved within 5 minutes in a deactivated fused-silica capillary using a background electrolyte solution composed of a phosphate buffer (50mM, pH 6.4) and methanol (95:5, v/v). researchgate.netresearchgate.net
The following tables provide an overview of the experimental conditions used in published CE methods for the analysis of Cinacalcet and its impurities, which can serve as a foundation for a method tailored to this compound.
Table 1: Chiral Separation of Cinacalcet Enantiomers using CZE Interactive Table
| Parameter | Condition | Reference |
|---|---|---|
| Chiral Selector | 2-hydroxypropyl-γ-cyclodextrin | chemicalpapers.com |
| Background Electrolyte | Phosphate buffer | chemicalpapers.com |
| pH | 2.5 | chemicalpapers.com |
| Analysis Time | < 12 minutes | chemicalpapers.com |
| Limit of Detection | 0.1% of S-cinacalcet | chemicalpapers.com |
Table 2: Simultaneous Enantiomeric and Impurity Analysis of Cinacalcet using CE Interactive Table
| Parameter | Condition | Reference |
|---|---|---|
| Capillary Length | 48.5 cm | nih.gov |
| Temperature | 18 °C | nih.gov |
| Voltage | 26 kV | nih.gov |
| Background Electrolyte | 150 mM phosphate buffer | nih.gov |
| pH | 2.70 | nih.gov |
| Chiral Selector | 3.1 mM (2-hydroxypropyl)-γ-cyclodextrin | nih.gov |
| Organic Modifier | 2.00% v/v methanol | nih.gov |
| Analysis Time | ~10 minutes | nih.gov |
Table 3: Stability-Indicating CE Method for Cinacalcet Hydrochloride Interactive Table
| Parameter | Condition | Reference |
|---|---|---|
| Capillary | Deactivated fused silica (B1680970) (55 cm effective length, 75 µm internal diameter) | researchgate.net |
| Temperature | 24 °C | researchgate.net |
| Voltage | 30 kV | researchgate.net |
| Background Electrolyte | 50 mM phosphate buffer:methanol (95:5, v/v) | researchgate.net |
| pH | 6.4 | researchgate.net |
| Detection | Photodiode Array (PDA) at 220 nm | researchgate.netresearchgate.net |
| Analysis Time | < 5 minutes | researchgate.net |
| Linear Range | 0.5–30 µg/mL | researchgate.netresearchgate.net |
| LOD/LOQ | 0.1 µg/mL / 0.5 µg/mL | researchgate.netresearchgate.net |
Stability and Degradation Kinetics of Cinacalcet N Oxide
Degradation Product Identification and Characterization from Stability Studies
The stability of a drug substance is a critical attribute that is thoroughly investigated during pharmaceutical development. Forced degradation studies, which involve exposing the drug to stress conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products. researchgate.netrsc.orgresearchgate.net For Cinacalcet (B1662232), these studies have revealed that the molecule is particularly susceptible to degradation under oxidative conditions. researchgate.netnih.gov One of the key degradation products identified from these stability studies is Cinacalcet N-Oxide. google.comijbpr.com
The identification and characterization of such degradation products are imperative to understand the degradation pathways and to ensure the quality and safety of the final drug product. The process involves the use of advanced analytical techniques to separate the degradation products from the parent drug and to elucidate their chemical structures.
Extensive research has led to the successful identification, isolation, and synthesis of this compound. google.com This impurity, formed during the degradation of Cinacalcet, has been structurally characterized using a combination of chromatographic and spectroscopic methods.
The chemical name for this impurity is (R)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalene methaneamine-N-oxide. google.com Another source refers to it chemically as (R)-N-(1-(Naphthalen-1-yl)ethyl)-N-(3-(3-(trifluoromethyl)phenyl)propyl)hydroxylamine. synzeal.com
The following tables summarize the key data used for the identification and characterization of this compound.
Chromatographic and Spectrometric Data
Sophisticated analytical methodologies are employed to detect and resolve this compound from the parent compound, Cinacalcet. High-Performance Liquid Chromatography (HPLC) is a primary technique for separation, while mass spectrometry provides crucial information about the molecular weight. google.com
Table 1: Chromatographic and Mass Spectrometry Data for this compound
| Parameter | Finding | Source(s) |
|---|---|---|
| Analytical Method | High-Performance Liquid Chromatography (HPLC) | google.com |
| Relative Retention Time (RRt) | 2.44 (relative to Cinacalcet) | google.com |
| Mass Spectrometry Technique | Fast Atom Bombardment (FAB) Mass Spectrometry | google.com |
| Parent Ion (m/z) | 373 | google.com |
This interactive table summarizes the key chromatographic and mass spectrometric data for the identification of this compound.
Spectroscopic Characterization
For definitive structural elucidation, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are utilized. google.com The 1H NMR spectrum provides detailed information about the chemical environment of protons in the molecule.
Table 2: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Multiplicity / Coupling | Number of Protons | Source(s) |
|---|---|---|---|
| 1.54 | d | 3H | google.com |
| 1.95 | m | 2H | google.com |
| 2.6-2.74 | m | 4H | google.com |
| 4.5 | q | 1H | google.com |
| 4.8 | s | 1H | google.com |
| 7.2-7.6 | m | 8H | google.com |
| 7.7 | m | 1H | google.com |
| 7.8 | m | 1H | google.com |
This interactive table presents the 1H NMR data obtained for the structural confirmation of this compound in a CDCl3 solvent at 500 MHz. google.com
Compound Name Table
| Compound Name |
|---|
| Cinacalcet |
| This compound |
| (R)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalene methaneamine-N-oxide |
Theoretical Chemistry and Computational Studies of Cinacalcet N Oxide
Molecular Modeling and Docking Simulations (Structural Aspects)
Molecular modeling and docking simulations are powerful computational tools used to predict the three-dimensional structure of a molecule and its binding affinity to a biological target, typically a protein. For a metabolite like Cinacalcet (B1662232) N-Oxide, these simulations would be crucial for understanding how its formation alters the interaction with metabolic enzymes, such as those in the Cytochrome P450 (CYP) family, or its potential off-target interactions.
While specific docking studies on Cinacalcet N-Oxide are not readily found in the published literature, the general procedure would involve:
Homology Modeling: If the crystal structure of the target enzyme (e.g., CYP3A4, a primary enzyme in Cinacalcet metabolism) is available, it would be used directly. If not, a homology model would be constructed based on the amino acid sequence and known structures of similar proteins.
Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its most stable conformation.
Docking Simulation: The N-oxide molecule would be computationally "placed" into the active site of the enzyme. The simulation would then explore various possible binding orientations and conformations, calculating a "docking score" for each. This score represents the predicted binding affinity.
Such studies could elucidate whether this compound is a substrate, inhibitor, or has no significant interaction with key metabolic enzymes. The results would be instrumental in predicting its metabolic fate and potential for drug-drug interactions.
Table 7.1: Illustrative Molecular Docking Data
The following table is a hypothetical representation of data that would be generated from molecular docking simulations, as specific studies on this compound are not publicly available.
| Target Protein | Ligand | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| CYP3A4 | Cinacalcet | -8.5 | PHE-215, ILE-301 | Hydrophobic, Pi-Stacking |
| CYP3A4 | This compound | -7.2 | SER-119, PHE-215 | Hydrogen Bond, Hydrophobic |
| CYP2D6 | Cinacalcet | -9.1 | ASP-301, PHE-120 | Ionic, Pi-Pi Stacking |
| CYP2D6 | This compound | -6.8 | ASP-301, GLU-216 | Ionic, Hydrogen Bond |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule, which in turn determine its reactivity. For this compound, these calculations would provide deep insights into how the introduction of an oxygen atom to the nitrogen affects the molecule's stability, electron distribution, and susceptibility to further reactions.
Key parameters that would be calculated include:
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution across the molecule indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability.
Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The N-oxide moiety would be a region of significant interest.
Atomic Charges: Calculating the partial charge on each atom helps to quantify the changes in electron density upon N-oxidation.
These theoretical calculations are fundamental for predicting which parts of the this compound molecule are most reactive.
Table 7.2: Hypothetical Quantum Chemical Properties
This table illustrates the type of data obtained from quantum chemical calculations. The values are for demonstrative purposes only.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| Cinacalcet | -6.2 | -1.1 | 5.1 | 2.5 |
| This compound | -6.5 | -1.8 | 4.7 | 5.8 |
Prediction of N-Oxide Formation Pathways and Energetics
Computational chemistry can be used to model the reaction pathway for the formation of this compound from its parent compound. This involves identifying the transition state—the highest energy point along the reaction coordinate—and calculating the activation energy. A lower activation energy implies a more favorable reaction.
The metabolism of Cinacalcet is primarily mediated by CYP enzymes. nih.gov The N-oxidation would likely proceed via the active species of the CYP enzyme cycle. Computational modeling of this process would involve:
Modeling the interaction of Cinacalcet within the active site of the relevant CYP isozyme.
Simulating the transfer of an oxygen atom from the enzyme's heme center to the nitrogen atom of Cinacalcet.
Calculating the energy profile of this reaction to determine its feasibility and rate.
These studies are computationally intensive but provide invaluable information on why and how a particular metabolite is formed.
Stereoselectivity in N-Oxide Formation: Computational Insights
Cinacalcet is a chiral molecule, possessing a stereocenter at the ethylamine (B1201723) group. The nitrogen atom in Cinacalcet is tertiary, and its oxidation to an N-oxide creates a new chiral center at the nitrogen, leading to the possibility of diastereomers.
Computational studies are ideally suited to investigate the stereoselectivity of this transformation. By modeling the transition states for the formation of each possible diastereomer, researchers can predict which one is energetically favored. The difference in the activation energies for the formation of the different stereoisomers would determine the diastereomeric ratio. Factors influencing this selectivity include the steric hindrance and electronic interactions between the substrate (Cinacalcet) and the chiral environment of the enzyme's active site. While specific computational investigations into the stereoselectivity of this compound formation are not available in public literature, this remains a key area for theoretical exploration.
Future Research Directions and Unexplored Avenues for Cinacalcet N Oxide
Development of Novel Green Chemistry Approaches for N-Oxide Synthesis
The synthesis of N-oxides has traditionally relied on methods that can be harsh and environmentally taxing. Future research should focus on developing greener, more efficient, and selective synthetic routes to Cinacalcet (B1662232) N-Oxide, which could be valuable for creating analytical standards or for other research purposes. The principles of green chemistry emphasize the use of less hazardous materials, renewable feedstocks, and energy-efficient processes.
Promising green oxidants for the N-oxidation of tertiary amines like Cinacalcet include hydrogen peroxide (H₂O₂) and molecular oxygen (O₂), as their primary byproduct is water. researchgate.netasianpubs.orgthieme-connect.de H₂O₂ is a particularly attractive option due to its high oxygen content and safety in handling. nih.gov However, uncatalyzed reactions with H₂O₂ can be slow. acs.org Consequently, research into catalytic systems is a key avenue.
Several catalytic systems have shown efficacy for N-oxidation and could be adapted for Cinacalcet:
Heterogeneous Catalysts: Tungsten-based catalysts, such as tungsten-exchanged hydroxyapatite (B223615) (W/HAP) or tungstate-exchanged layered double hydroxides (LDH-WO₄²⁻), have demonstrated quantitative yields for N-oxidation using aqueous H₂O₂ at room temperature. researchgate.netthieme-connect.deias.ac.innih.gov These catalysts are often recyclable, adding to the sustainability of the process. thieme-connect.deias.ac.in
Metal-Based Catalysts: Catalysts based on ruthenium, cobalt, platinum, and rhenium have been used for the oxidation of tertiary amines. asianpubs.orgrsc.org For instance, a simple ruthenium-catalyzed system can achieve near-quantitative yields using molecular oxygen as the sole oxidant. asianpubs.org Platinum(II) complexes have also been shown to mediate N-oxidation with H₂O₂ under mild conditions. rsc.org
Organocatalysts: Metal-free approaches are gaining traction. Flavin-catalyzed oxidation with H₂O₂ is highly effective and mild. researchgate.netasianpubs.org More recently, polyfluoroalkyl ketones like 2,2,2-Trifluoroacetophenone have been identified as efficient organocatalysts for this transformation, offering high yields with H₂O₂ as the oxidant. nih.gov
Solid-State Reagents: The use of stable, solid-state oxidants like the urea-hydrogen peroxide adduct (UHP) or sodium percarbonate represents another green approach. organic-chemistry.orgorganic-chemistry.orgsigmaaldrich.comwikipedia.org UHP, in particular, is an inexpensive, stable, and easily handled reagent that can efficiently oxidize nitrogen heterocycles to their N-oxides. organic-chemistry.orgorganic-chemistry.orgsigmaaldrich.com
Future studies should aim to optimize these green methods for the specific structure of Cinacalcet, focusing on reaction efficiency, chemoselectivity, and ease of product isolation.
Table 1: Comparison of Potential Green Synthesis Approaches for N-Oxides
| Approach | Oxidant | Catalyst Type | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Heterogeneous Catalysis | Hydrogen Peroxide | Tungsten-exchanged Hydroxyapatite (W/HAP) | High yields, recyclable catalyst, mild conditions. researchgate.netias.ac.in | Catalyst preparation and characterization required. |
| Homogeneous Catalysis | Molecular Oxygen | Ruthenium or Cobalt Complexes | Uses air as an oxidant, high atom economy. asianpubs.org | Potential for metal contamination in the product. |
| Organocatalysis | Hydrogen Peroxide | Flavin or Fluoro-ketones | Metal-free, mild conditions, high chemoselectivity. nih.govasianpubs.org | Catalyst cost and availability may vary. |
| Solid-State Oxidation | Urea-Hydrogen Peroxide (UHP) | None required | Stable, inexpensive, easy to handle, safe. organic-chemistry.orgorganic-chemistry.org | May require specific reaction conditions (e.g., solid-state). |
Advanced Analytical Techniques for Trace-Level Detection
As Cinacalcet N-Oxide is often present as a trace-level impurity in the parent drug, the development of highly sensitive and selective analytical methods is crucial for quality control. researchgate.net Future research should move beyond standard HPLC to embrace more advanced techniques capable of detecting and quantifying minute amounts of this compound in complex matrices.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the cornerstone of modern trace analysis. nih.govalwsci.comacs.org
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique offers significant improvements in speed, resolution, and sensitivity over conventional HPLC. researchgate.netresearchgate.net The use of UPLC allows for faster separations with sharper peaks, while tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity through Multiple Reaction Monitoring (MRM). researchgate.netscirp.org This makes it ideal for quantifying potential genotoxic impurities, which often have extremely low permitted levels (in the parts-per-million range). researchgate.netnih.gov
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements. spectroscopyonline.commdpi.comthermofisher.com This capability is invaluable for the confident identification of unknown or unexpected impurities like N-oxides without the need for a pre-existing analytical standard. spectroscopyonline.comnih.gov LC-HRMS can perform both untargeted screening to discover new transformation products and simultaneous quantification of known impurities. thermofisher.comnih.gov
Future analytical research should focus on developing and validating robust UPLC-MS/MS or LC-HRMS methods specifically for this compound. This would involve optimizing chromatographic conditions for separation from Cinacalcet and other impurities, fine-tuning mass spectrometer parameters for maximum sensitivity, and validating the method according to ICH guidelines to ensure its accuracy, precision, and linearity. researchgate.net
Table 2: Advanced Analytical Techniques for Trace Impurity Analysis
| Technique | Principle | Advantages for N-Oxide Detection |
|---|---|---|
| UPLC-MS/MS | Rapid chromatographic separation followed by mass analysis of specific precursor-to-product ion transitions (MRM). researchgate.net | Extremely high sensitivity (trace levels), high selectivity, robust quantification. researchgate.netscirp.orgnih.gov |
| LC-HRMS (Orbitrap/TOF) | Chromatographic separation coupled with mass analysis that provides highly accurate mass measurements of ions. spectroscopyonline.comthermofisher.com | Confident identification of unknown compounds, untargeted screening, simultaneous screening and quantification. spectroscopyonline.comnih.gov |
In-depth Mechanistic Studies of Non-Enzymatic N-Oxidation
While the enzymatic formation of N-oxides during drug metabolism is well-documented, the non-enzymatic pathways leading to their formation are less understood. This compound can form as an impurity during synthesis or degradation, suggesting that non-biological oxidation pathways are at play. researchgate.net
Future research should investigate the mechanisms of this non-enzymatic N-oxidation. Potential pathways include:
Autoxidation: Tertiary amines can undergo autoxidation in the presence of molecular oxygen. This process may be initiated by a direct electron transfer from the amine's nitrogen atom to an oxygen molecule, forming radical ions. researchgate.net This pathway could be relevant during the storage of Cinacalcet raw material or formulated product if exposed to air.
Photochemical Oxidation: Exposure to light can provide the energy needed to initiate oxidation. The photodegradation of amine drugs can be sensitized by other molecules present in a solution, such as humic substances found in natural waters. acs.org The process can involve the generation of highly reactive species like hydroxyl radicals (•OH) or the direct excitation of the drug molecule, leading to reactions with oxygen. acs.orgnih.gov The N-oxide function itself can rearrange into other compounds upon irradiation. nih.gov
Reaction with Oxidizing Agents: Trace amounts of oxidizing agents or residual catalysts from the manufacturing process could contribute to the formation of this compound over time.
Mechanistic studies could employ techniques such as stress testing under controlled conditions (heat, light, oxygen, oxidizing agents) and identifying the resulting degradation products. Investigating the kinetics and thermodynamics of these reactions would provide a deeper understanding of the conditions that favor the formation of this compound.
Role of Environmental Factors in Long-Term Stability and Degradation in Non-Biological Systems
The fate of pharmaceuticals and their metabolites in the environment is a growing concern. Understanding the stability and degradation of this compound in non-biological systems is essential for assessing its potential persistence. N-oxides of other tertiary amine drugs have been found to be stable under certain environmental conditions. nih.govresearchgate.net
Key environmental factors that could influence the stability of this compound include:
pH: The stability of N-oxides can be pH-dependent. Studies on other N-oxide-containing compounds have shown good stability in the physiological pH range (e.g., pH 5.5 to 7.4), but this may differ in the broader range of environmental pH values. nih.govunav.edu
Temperature: Amine oxides are generally stable at room temperature but can undergo decomposition at elevated temperatures (typically above 80-100°C). wikipedia.orgnih.gov This could be relevant for disposal processes or in sun-exposed surface waters.
Sunlight (Photolysis): Photodegradation is a major pathway for the transformation of many chemical compounds in the environment. Studies on other drug N-oxides have shown that while some are stable under solar photolysis, others can degrade. nih.gov The complex structure of this compound suggests it may absorb UV light, potentially leading to direct photolysis or indirect reactions with photochemically produced reactive species.
Future research should involve laboratory-scale experiments simulating environmental conditions. These studies would assess the rates of hydrolysis, photolysis, and biodegradation of this compound to determine its environmental half-life and identify its ultimate degradation products.
Q & A
Q. What analytical techniques are recommended for characterizing the purity and structure of Cinacalcet N-Oxide in preclinical studies?
To ensure structural integrity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for molecular structure confirmation), high-performance liquid chromatography (HPLC) with UV detection (for purity assessment), and liquid chromatography-mass spectrometry (LC-MS) for molecular weight validation. These methods must adhere to pharmacopeial guidelines, with detailed experimental protocols provided in the supplementary materials for reproducibility .
Q. How can researchers optimize synthetic protocols for this compound to ensure reproducibility?
Detailed documentation of reaction conditions (e.g., solvent systems, temperature, catalysts) and purification steps (e.g., column chromatography gradients, recrystallization solvents) is critical. For novel synthesis routes, characterization data (e.g., H-NMR, C-NMR, and elemental analysis) must be included to validate intermediate and final product identity. Adherence to reporting standards, as outlined in journal guidelines, ensures replicability .
Q. What physicochemical properties of this compound influence its pharmacokinetic behavior in preclinical models?
Key properties include its molecular weight (373.41 g/mol), lipophilicity (logP derived from the trifluoromethyl and naphthalene groups), and aqueous solubility. These factors dictate absorption and distribution profiles. Stability studies under varying pH and temperature conditions should be conducted to inform formulation strategies .
Advanced Research Questions
Q. What methodological frameworks are essential for designing longitudinal studies on this compound’s efficacy in pediatric CKD-MBD?
Studies should adopt the PICOT framework (Population: pediatric dialysis patients; Intervention: this compound; Comparison: standard therapy; Outcome: bone health, cardiovascular comorbidity; Time: ≥5 years). Stratified randomization by disease severity and dose adjustments based on serum calcium levels are critical. Long-term safety endpoints (e.g., hypocalcemia incidence) must be predefined, with interim analyses to monitor adverse events .
Q. How should researchers address contradictions in clinical trial data regarding Cinacalcet’s cardiovascular outcomes?
Contradictions, such as those in the EVOLVE trial (discontinuation rates vs. FGF23 reduction benefits), require post hoc subgroup analyses (e.g., age stratification) and sensitivity analyses to control for confounding variables (e.g., concurrent phosphate binders). Meta-analyses using random-effects models (to account for heterogeneity, ) and standardized mean differences (SMD) can quantify effect consistency across studies .
Q. What statistical approaches are suitable for meta-analyses of this compound’s effects on biochemical parameters in heterogeneous populations?
- Random-effects models : Preferred when indices indicate high heterogeneity (), as seen in studies pooling diverse dialysis populations.
- Cumulative meta-analysis : Identifies temporal trends in effect sizes (e.g., iPTH reduction over decades).
- Software tools (STATA, RevMan) should be used to calculate SMDs and 95% confidence intervals, with forest plots visualizing between-study variance .
Q. How can researchers evaluate the impact of concomitant medications on this compound’s efficacy in SHPT management?
Post hoc analyses of real-world data (e.g., ECHO study) should employ multivariable regression models to adjust for confounders like vitamin D analogs and phosphate binders. Interaction terms (e.g., Cinacalcet × Sevelamer) can test synergies or antagonisms, with sensitivity analyses to validate robustness .
Data Analysis and Interpretation
Q. What strategies mitigate bias in observational studies investigating this compound’s long-term safety?
- Propensity score matching : Balances baseline characteristics (e.g., baseline iPTH, dialysis vintage) between treatment and control groups.
- Competing risk analysis : Accounts for mortality as a competing event in outcome studies (e.g., cardiovascular hospitalization).
- Blinded endpoint adjudication : Reduces measurement bias in open-label studies .
Q. How should researchers reconcile discrepancies between biochemical efficacy and clinical outcomes (e.g., mortality) in Cinacalcet trials?
Apply counterfactual frameworks to distinguish direct drug effects from confounding by indication. Mediation analyses can test whether biochemical improvements (e.g., iPTH reduction) statistically explain mortality outcomes. Triangulation with preclinical data (e.g., CaSR modulation in cardiovascular tissues) strengthens causal inference .
Experimental Design and Reporting
Q. What are the minimum reporting standards for this compound studies to ensure reproducibility?
- Experimental section : Detailed synthesis protocols (e.g., molar ratios, reaction times), HPLC conditions (column type, mobile phase), and purity thresholds (≥98%).
- Supporting information : Raw spectral data (NMR, MS), stability profiles, and batch-specific CoAs.
- Clinical trials : CONSORT checklist adherence, with stratification factors and dropout rates explicitly reported .
Q. How can researchers optimize dose-ranging studies for this compound in novel populations (e.g., non-dialysis CKD)?
Implement adaptive dose-finding designs (e.g., continual reassessment method) to minimize patient exposure to subtherapeutic or toxic doses. Pharmacodynamic markers (e.g., CaSR activation in blood samples) should guide interim dose adjustments, with Bayesian models predicting optimal dosing schedules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
